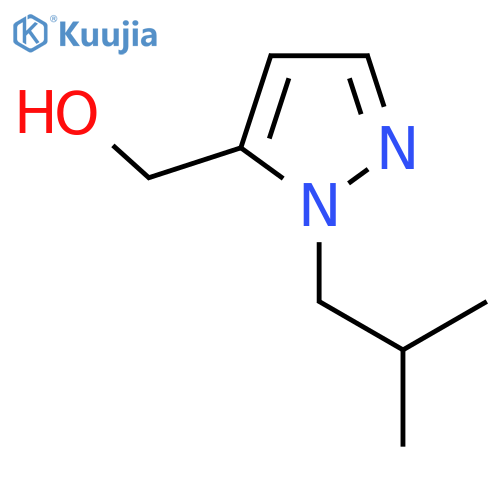

Cas no 1785108-68-0 (1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol)

1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol

- EN300-1868357

- 1785108-68-0

- [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanol

- AKOS024196086

-

- インチ: 1S/C8H14N2O/c1-7(2)5-10-8(6-11)3-4-9-10/h3-4,7,11H,5-6H2,1-2H3

- InChIKey: DGVHFJNXSASYCC-UHFFFAOYSA-N

- ほほえんだ: OCC1=CC=NN1CC(C)C

計算された属性

- せいみつぶんしりょう: 154.110613074g/mol

- どういたいしつりょう: 154.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868357-0.5g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1868357-1.0g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1868357-0.1g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1868357-10.0g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1868357-2.5g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1868357-5.0g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1868357-0.05g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1868357-0.25g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1868357-5g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1868357-10g |

[1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol |

1785108-68-0 | 10g |

$3622.0 | 2023-09-18 |

1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol 関連文献

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

1-(2-methylpropyl)-1H-pyrazol-5-ylmethanolに関する追加情報

Introduction to 1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol (CAS No. 1785108-68-0) and Its Emerging Applications in Chemical Biology

The compound 1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol, identified by the CAS number 1785108-68-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic alcohol has garnered considerable attention due to its unique structural properties and promising biological activities. The pyrazole core, a prominent scaffold in medicinal chemistry, is well-documented for its versatility in drug design, while the 2-methylpropyl substituent introduces additional functional diversity, making this molecule a compelling candidate for further exploration.

Recent studies have highlighted the potential of pyrazole derivatives in modulating various biological pathways, particularly those associated with inflammation, metabolism, and cancer. The hydroxymethyl group at the 5-position of the pyrazole ring enhances the compound's solubility and reactivity, facilitating its integration into synthetic pathways for drug development. Researchers have been particularly interested in its ability to interact with enzymes and receptors involved in cellular signaling, which may underpin its therapeutic efficacy.

The structural motif of 1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol is reminiscent of several known bioactive molecules, suggesting that it could serve as a lead compound for novel therapeutics. For instance, related pyrazole derivatives have demonstrated inhibitory effects on kinases and phosphodiesterases, which are key targets in oncology and neurodegenerative diseases. The presence of the 2-methylpropyl group may influence the compound's binding affinity and selectivity, making it a valuable scaffold for structure-activity relationship (SAR) studies.

In vitro experiments have begun to elucidate the mechanistic basis of this compound's activity. Preliminary data suggest that it may exert its effects by modulating the activity of cytoplasmic enzymes or by interacting with membrane-bound receptors. The hydroxymethyl group could participate in hydrogen bonding or hydrophobic interactions, depending on the target protein or receptor. These interactions may lead to downstream effects such as altered gene expression or altered enzyme kinetics.

The synthesis of 1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol presents an intriguing challenge due to the need to precisely control regioselectivity and stereochemistry. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to construct the pyrazole core efficiently. The introduction of the 2-methylpropyl group requires careful consideration to ensure optimal biological activity without compromising stability or solubility.

One of the most exciting aspects of this compound is its potential as a building block for more complex derivatives. By modifying substituents at different positions on the pyrazole ring or introducing additional functional groups, researchers can generate libraries of analogs with tailored properties. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying compounds with enhanced potency or reduced toxicity.

The pharmaceutical industry has long been fascinated by heterocyclic compounds due to their prevalence in natural products and their synthetic accessibility. Pyrazoles, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2-methylpropyl group into a pyrazole framework may enhance these properties by improving pharmacokinetic parameters such as bioavailability and metabolic stability.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol with greater accuracy before conducting expensive wet-lab experiments. Molecular docking simulations can identify potential binding sites on target proteins, while quantum mechanical calculations can provide insights into electronic distributions that influence reactivity. These computational tools are indispensable in modern drug discovery pipelines.

The development of novel therapeutic agents requires not only potent activity but also favorable pharmacokinetic profiles. Metabolic stability studies indicate that 1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol undergoes slow degradation under physiological conditions, suggesting that it may exhibit prolonged half-life upon administration. This characteristic could be particularly advantageous for chronic treatments where frequent dosing would be impractical.

Furthermore, toxicological assessments have begun to assess the safety profile of this compound. Preliminary data suggest that it exhibits low toxicity at therapeutic doses, with minimal off-target effects observed in cell-based assays. However, further studies are needed to fully characterize its safety profile before clinical translation.

The role of natural product-inspired scaffolds cannot be overstated in medicinal chemistry. Many successful drugs have been derived from natural products or their synthetic analogs, underscoring their importance as sources of bioactive molecules. The pyrazole scaffold is no exception; its structural versatility allows for diverse modifications that can fine-tune biological activity across multiple therapeutic areas.

In conclusion,1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol (CAS No. 1785108-68-0) represents a promising candidate for further exploration in chemical biology and drug development. Its unique structural features combined with preliminary evidence of biological activity make it an attractive scaffold for future research efforts aimed at discovering novel therapeutics targeting inflammation-related diseases and beyond.

1785108-68-0 (1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol) 関連製品

- 1447960-47-5(3-Bromo-8-methylquinolin-2-amine)

- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)

- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)

- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)

- 923245-08-3(N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide)

- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)

- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)

- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)

- 895240-78-5(Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)

- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)